7,8-Dimethyl-4-hydrazinoquinoline hydrochloride
Description
7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a substituted quinoline derivative featuring a hydrazine group at the 4-position and methyl groups at the 7- and 8-positions of the quinoline ring. The hydrazine moiety enhances reactivity, enabling applications in synthetic chemistry and drug development .
Properties
CAS No. |
1172896-63-7 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(7,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9-10(14-12)5-6-13-11(9)8(7)2;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
VATFFGITQUGJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)NN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7,8-Dimethylquinoline
The foundational step involves constructing the quinoline core with methyl groups at positions 7 and 8. The Skraup synthesis is commonly employed, utilizing 3,4-dimethylaniline as the starting material. In this method, 3,4-dimethylaniline reacts with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) under reflux. The reaction proceeds via cyclodehydration, forming 7,8-dimethylquinoline.
Reaction Conditions:
Chlorination at Position 4
Introducing a chlorine atom at position 4 is critical for subsequent hydrazine substitution. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, leveraging its ability to convert hydroxyl or amine groups to chlorides. For 7,8-dimethylquinoline, direct chlorination at position 4 is favored due to the electron-deficient nature of the quinoline ring at this position.
Procedure:
-
Reactants: 7,8-dimethylquinoline (1 equiv), POCl₃ (2–3 equiv), toluene (solvent).
-
Conditions: Reflux at 100–115°C for 3–5 hours.
-
Workup: The reaction mixture is cooled, poured into ice-cold water, and neutralized with aqueous NaOH. The organic layer (toluene) is separated, dried, and concentrated to yield 4-chloro-7,8-dimethylquinoline .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–87% |
| Purity (HPLC) | ≥99% |
| Characterization | NMR, NMR, HRMS |
Hydrazine Substitution
The chlorine atom at position 4 is replaced with a hydrazino group through nucleophilic aromatic substitution. Hydrazine hydrate (N₂H₄·H₂O) is employed in excess to ensure complete conversion.
Optimized Protocol:
-
Reactants: 4-chloro-7,8-dimethylquinoline (1 equiv), hydrazine hydrate (3–5 equiv), ethanol (solvent).
-
Conditions: Reflux at 80–90°C for 6–8 hours.
-
Workup: The mixture is cooled, filtered, and washed with cold ethanol to isolate 7,8-dimethyl-4-hydrazinoquinoline as a free base.
Critical Factors:
-
Solvent Choice: Ethanol balances reactivity and solubility; higher alcohols (e.g., isopropanol) reduce side reactions.
-
Hydrazine Excess: Ensures complete substitution but requires careful control to avoid decomposition.
Yield and Purity:
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity | ≥98% (after recrystallization from ethanol) |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the hydrazinoquinoline with hydrochloric acid (HCl) in a polar solvent.
Procedure:
-
Reactants: 7,8-dimethyl-4-hydrazinoquinoline (1 equiv), concentrated HCl (1.1 equiv), ethanol (solvent).
-
Conditions: Stirring at room temperature for 1–2 hours.
-
Workup: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Analytical Data:
-
Melting Point: 210–215°C (decomposition)
-
Solubility: Soluble in water, methanol; sparingly soluble in acetone.
Alternative Synthetic Strategies
Friedländer Annulation
An alternative route involves the Friedländer synthesis , where 2-aminobenzaldehyde derivatives condense with ketones to form quinoline rings. For 7,8-dimethyl substitution, 3,4-dimethyl-2-nitrobenzaldehyde may serve as a precursor, though this method is less common due to challenges in isolating intermediates.
Direct Functionalization of Preformed Quinolines
Recent advances explore catalytic C–H functionalization to introduce hydrazino groups directly. However, these methods remain experimental for 7,8-dimethylquinoline derivatives due to competing side reactions.
Challenges and Optimization
Regioselectivity in Chlorination
While POCl₃ selectively targets position 4 in quinolines, the presence of methyl groups at 7 and 8 may slightly alter electronic effects. Computational studies suggest that methyl groups donate electron density, marginally reducing reactivity at position 4. This necessitates precise temperature control to maintain selectivity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of hydrazinoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain hydrazine derivatives can inhibit the proliferation of various cancer cell lines, including ovarian carcinoma (A2780) and melanoma (M14) cells. The mechanism often involves interaction with DNA and disruption of cellular processes essential for cancer cell survival .
Antimicrobial Effects
7,8-Dimethyl-4-hydrazinoquinoline hydrochloride has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for causing nosocomial infections. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Bacillus subtilis. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a broad-spectrum antibacterial agent. This study highlights the compound's relevance in addressing antibiotic resistance issues .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group allows it to form covalent bonds with certain proteins and enzymes, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7,8-dimethyl-4-hydrazinoquinoline hydrochloride with structurally related compounds, emphasizing substituent positions and molecular characteristics:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| 7,8-Dimethyl-4-hydrazinoquinoline HCl | Not explicitly listed | C₁₂H₁₅ClN₃ | ~247.7 (estimated) | 4-hydrazino, 7,8-methyl | High lipophilicity due to methyl groups |
| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl | 1171379-23-9 | C₁₁H₁₃Cl₂N₃ | 258.15 | 4-hydrazino, 2,6-methyl, 8-chloro | Chloro group enhances stability |
| 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl | 1170135-66-6 | C₁₁H₁₃Cl₂N₃ | 258.15 | 4-hydrazino, 2,8-methyl, 6-chloro | Chlorine at 6-position may affect reactivity |
| 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl | 1172873-09-4 | C₁₁H₁₃Cl₂N₃ | 258.15 | 4-hydrazino, 2,8-methyl, 5-chloro | Chloro substituent alters electronic properties |
| 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl | 1171376-80-9 | C₁₁H₁₃Cl₂N₃ | 258.15 | 4-hydrazino, 2,8-methyl, 7-chloro | Chlorine at 7-position influences bioactivity |
Key Observations :
- Chlorine atoms enhance stability and modulate electronic properties, affecting reactivity and binding interactions .
- Molecular Weight : Most analogs fall within 247–258 g/mol, suggesting similar solubility and bioavailability profiles.
Biological Activity
7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound that belongs to the class of hydrazinoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12ClN5
- Molecular Weight : 239.69 g/mol
- CAS Number : 1172896-63-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial DNA replication through interaction with enzymes such as DNA gyrase and topoisomerase IV. These interactions lead to bacterial cell death and have been demonstrated in various studies involving Gram-positive and Gram-negative bacteria.
- Antitumor Effects : Research indicates that this compound has potential antitumor activity. It may induce apoptosis in cancer cells by triggering specific signaling pathways, although detailed mechanisms require further investigation .
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from different studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HL-60 (leukemia) | 20 |
| A549 (lung cancer) | 25 |
The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Study on Antibacterial Properties : A recent study focused on the synthesis and biological evaluation of hydrazinoquinoline derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant bacterial strains, indicating its potential as a lead compound in antibiotic development .
- Anticancer Research : Another investigation assessed the anticancer properties of this compound in combination with other chemotherapeutic agents. The findings suggested enhanced efficacy when used in combination therapy, leading to increased apoptosis in tumor cells compared to monotherapy .
Q & A
Q. What are the established synthetic routes for 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride?
The synthesis typically involves the reaction of a chloro-substituted quinoline precursor (e.g., 4-chloro-7,8-dimethylquinoline) with hydrazine hydrate. This is performed in polar solvents like ethanol or methanol under reflux conditions (70–80°C) for 6–12 hours. The product is purified via recrystallization using ethanol/water mixtures or column chromatography. Yield optimization requires controlled stoichiometric ratios (1:1.2 quinoline precursor to hydrazine) and inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methyl groups at C7/C8, hydrazino at C4) and hydrochloride salt formation via protonation shifts.
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.
- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary solubility and stability considerations for this compound?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Stability studies indicate degradation under prolonged light exposure or acidic/alkaline conditions. Storage recommendations: desiccated at -20°C in amber vials .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (up to 85%) by enhancing reaction kinetics.
- Catalytic additives : Use of Lewis acids (e.g., ZnCl) to accelerate hydrazine substitution.
- Solvent optimization : Switching to acetonitrile or THF to reduce byproduct formation from solvent interactions .
Q. What mechanisms underlie its reported biological activities (e.g., antimicrobial, anticancer)?
The hydrazino group enables metal chelation and hydrogen bonding with biological targets. Proposed mechanisms:
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrazino-iron coordination, disrupting folate synthesis.
- DNA intercalation : Planar quinoline ring inserts into DNA base pairs, inducing apoptosis in cancer cells. Validate via in vitro enzyme assays (e.g., DHFR inhibition IC) and molecular docking simulations .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative studies with analogs (e.g., 6-chloro or 5-fluoro derivatives) show:
- Enhanced antimicrobial activity : Electron-withdrawing groups (Cl, F) increase membrane permeability.
- Reduced cytotoxicity : Methyl groups (C7/C8) lower non-specific interactions with mammalian cells. Method: Synthesize derivatives via nucleophilic substitution and test against model organisms (e.g., S. aureus, HeLa cells) .
Q. How can contradictory data on its pharmacokinetic properties be resolved?
Discrepancies in bioavailability or metabolism may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:
- PAMPA assay : Measure passive diffusion across artificial membranes at pH 7.4.
- Hepatic microsome studies : Identify cytochrome P450-mediated metabolites using LC-MS/MS .
Q. What analytical methods are recommended for detecting degradation products?
- Forced degradation studies : Expose to heat (60°C), UV light, or oxidative conditions (HO).
- UPLC-QTOF : Identify degradation products (e.g., quinoline N-oxide) with high mass accuracy.
- XRD : Monitor crystallinity changes impacting stability .
Methodological Recommendations
Designing dose-response studies for toxicity evaluation :
Optimizing reaction conditions for scale-up :
- DoE (Design of Experiments) : Vary temperature, solvent volume, and stirring rate to identify robust parameters.
- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
